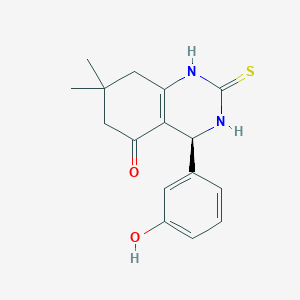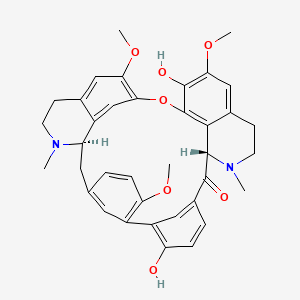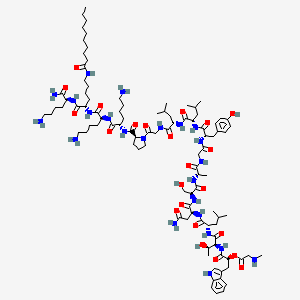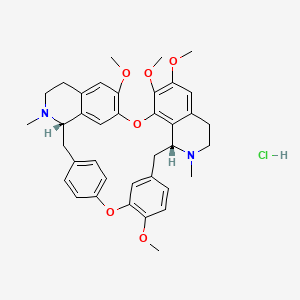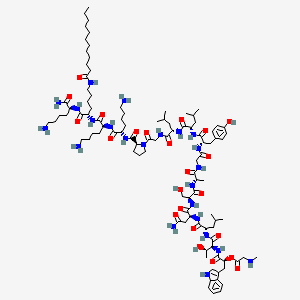![molecular formula C11H21NO3 B10838795 Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester](/img/structure/B10838795.png)
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its chiral properties, making it valuable in the synthesis of enantiomerically pure substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent. One common method includes the use of dimethyl sulfoxide (DMSO) or supercritical carbon dioxide as the solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalysis. Biocatalytic systems, including whole-cell and isolated enzyme systems, are employed to produce complex molecules with high regio-, chemo-, and enantio-selectivity . This method is preferred due to its environmental benefits and the ability to conduct reactions under mild conditions, reducing the risk of racemization and other side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions are common, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and alcohols, are used in substitution reactions.
Major Products
The major products formed from these reactions include carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating the formation of chiral intermediates. These intermediates are then used in the synthesis of pharmaceuticals and other biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, [(1S)-1-formyl-4-pentenyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester is unique due to its specific chiral properties, which make it highly valuable in the synthesis of enantiomerically pure substances. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in organic synthesis and pharmaceutical applications.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1 |
InChI-Schlüssel |
OBMGXPJNZKYOQY-VIFPVBQESA-N |
Isomerische SMILES |
CCCC[C@@H](C=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


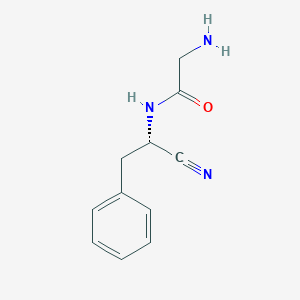
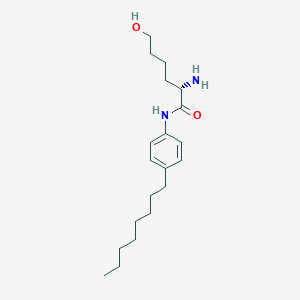
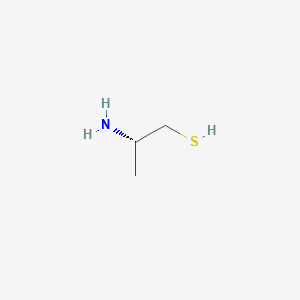
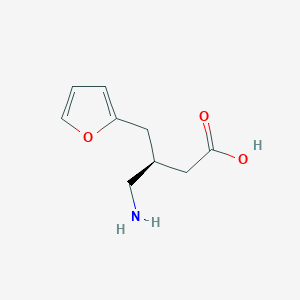
![(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)
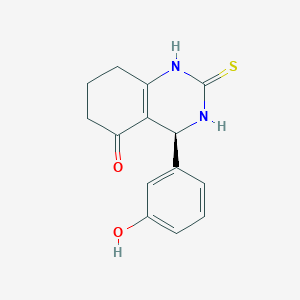
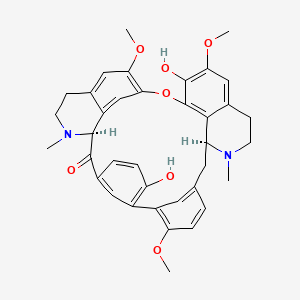
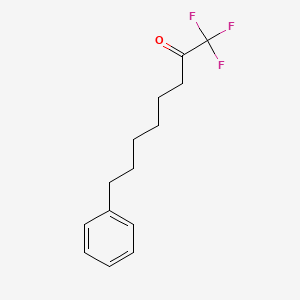
![(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838768.png)
